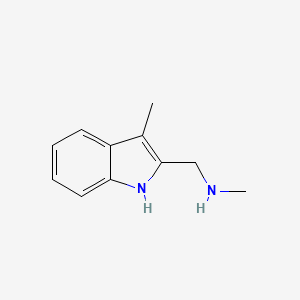

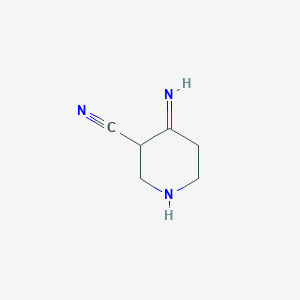

3-氰基-4-亚胺哌啶

描述

3-Cyano-4-iminopiperidine is a chemical compound that is part of a broader class of substances known for their potential pharmacological activities. While the provided papers do not directly discuss 3-Cyano-4-iminopiperidine, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and synthesis of 3-Cyano-4-iminopiperidine.

Synthesis Analysis

The synthesis of related compounds, such as 3-cyano-2(1H)-iminopyridines, has been achieved through one-pot multicomponent reactions involving substituted acetophenone, aldehydes, ammonium acetate, and malononitrile . Similarly, 2-amino-3-cyanopyridine derivatives have been synthesized using a one-pot four-component reaction with various aldehydes, acetophenone, malononitrile, and ammonium acetate, catalyzed by Cu@imineZCMNPs under solvent-free conditions . These methods suggest that the synthesis of 3-Cyano-4-iminopiperidine could potentially be carried out through similar multicomponent reactions, possibly involving a piperidine derivative instead of pyridine.

Molecular Structure Analysis

The molecular structure of 3-Cyano-4-iminopiperidine is not directly discussed in the provided papers. However, the structure of related compounds, such as 2-(1-aminoalkyl)piperidines, has been synthesized and studied, indicating that modifications at the 2-position of the piperidine ring are feasible . This suggests that the 4-imino group in 3-Cyano-4-iminopiperidine could be introduced through similar synthetic strategies, potentially involving the functionalization of the piperidine ring.

Chemical Reactions Analysis

The chemical reactions involving 3-cyano-2(1H)-iminopyridines and their derivatives have been explored for their potential as anxiolytic agents . Additionally, the metabolism of 4-aminopiperidine drugs by cytochrome P450s has been studied, providing insights into the molecular interactions and catalytic mechanisms that could be relevant for the metabolism of 3-Cyano-4-iminopiperidine . These findings suggest that the cyano and imino groups in such compounds are likely to influence their reactivity and interaction with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Cyano-4-iminopiperidine are not detailed in the provided papers. However, the synthesis of related compounds under solvent-free conditions and the use of heterogeneous base catalysts imply that the physical properties of these compounds, such as solubility and stability, can be influenced by the reaction conditions and the presence of functional groups. The use of nanocatalysts also suggests that the synthesis of such compounds can be optimized for better yields and easier product isolation .

科学研究应用

合成和化学性质

- 3-氰基-4-亚胺哌啶衍生物已被用于各种合成过程。例如,通过锂中间体捕获合成邻位取代氰基吡啶的方法展示了一种直接获取邻位取代-4-氰基吡啶的简单途径,使用氰基作为邻位定向基 (Cailly et al., 2005)。

- 另一个例子包括使用1,4-二氮杂双环[2,2,2]辛烷(DABCO)作为催化剂合成3-氰基-2(1H)-吡啉酮及其2-亚胺类似物,突出了DABCO在合成3-氰基吡啶方面的效率 (Beheshtia et al., 2010)。

生物学和药用应用

- 氰基吡啶类似物在药物化学中的潜力显著。它们表现出多种生物效应,如抗菌、抗炎和细胞毒性等性质。这些化合物还被考虑用于治疗多种疾病 (Alhakamy et al., 2020)。

光学和荧光性质

- 探索了在3-位带有氰基的新荧光亚胺香豆素染料的光学性质。由于其高效的荧光性质,这些化合物在各个领域作为荧光探针具有广泛的应用前景 (Turki et al., 2007)。

新化合物的合成

- 3-氰基-4-亚胺哌啶已被用于合成新化合物,如噻唑咔唑类化合物,这些化合物在体外研究中显示出中等的抗增殖效果,表明它们在新治疗剂开发中的潜在用途 (Lamazzi et al., 2002)。

催化和合成方法学

- 亚胺乙腈,包括3-氰基-4-亚胺哌啶衍生物,在立体选择性分子内杂环Diels-Alder反应中被使用。这些反应导致取代喹啉环的形成,表明3-氰基-4-亚胺哌啶在催化过程中的反应性和潜力 (Amos et al., 2003)。

精神药物的开发

- 从4-亚胺哌啶合成新的螺[3H-2-苯并咪唑啉-3,4′-哌啶]的研究已进行。这些化合物,源自3-氰基-4-亚胺哌啶,被认为具有作为精神药物的潜力 (Alirio et al., 2001)。

体外抗肿瘤活性

- 评估了新的噻唑咔唑类衍生物的合成,这类化合物包括3-氰基-4-亚胺哌啶,用于其体外抗肿瘤活性。其中一些衍生物显示出有希望的结果,进一步突显了3-氰基-4-亚胺哌啶的潜在药用应用 (Lamazzi et al., 2002)。

属性

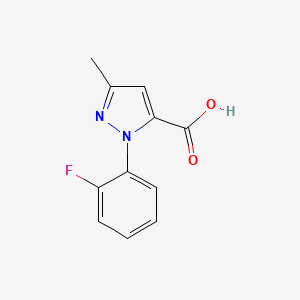

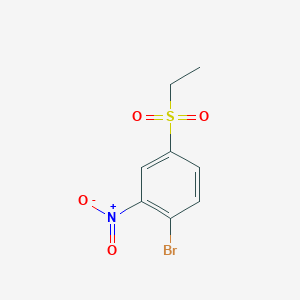

IUPAC Name |

4-iminopiperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h5,8-9H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDAIIMFNFQFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303326 | |

| Record name | 4-Iminopiperidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iminopiperidine-3-carbonitrile | |

CAS RN |

20373-91-5 | |

| Record name | 20373-91-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iminopiperidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。